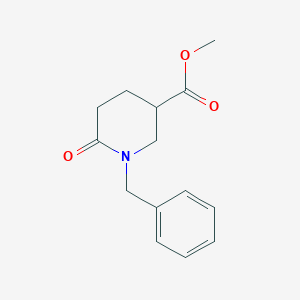

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANYAQFNMZKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437252 | |

| Record name | METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156779-11-2 | |

| Record name | Methyl 6-oxo-1-(phenylmethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156779-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and structured format for ease of use by researchers and professionals in the field.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a robust two-step process. The synthetic strategy involves an initial Aza-Michael addition to form a key diester intermediate, followed by an intramolecular Dieckmann condensation to yield the target piperidone ring system. This approach is efficient and utilizes readily available starting materials.

The overall synthetic transformation is outlined below:

In-Depth Technical Guide: Chemical Properties of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and a proposed synthetic pathway.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 156779-11-2 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

Synthesis Methodology

A plausible and commonly employed method for the synthesis of the 6-oxopiperidine ring system is the Dieckmann cyclization. This intramolecular condensation reaction is well-suited for the formation of five- and six-membered rings. For this compound, the synthesis would logically proceed through the intramolecular cyclization of a diester precursor. A proposed synthetic workflow is outlined below.

Proposed Synthetic Pathway via Dieckmann Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Dieckmann Cyclization

While a specific protocol for this exact compound is not detailed in the literature, a general procedure for a Dieckmann cyclization to form a substituted piperidone is as follows. This protocol is based on established chemical principles and analogous reactions.[]

-

Preparation of the Diester Precursor: The synthesis would commence with a Michael addition reaction between N-benzylglycine methyl ester and methyl acrylate to form the acyclic diester, N-benzyl-N-(2-carbomethoxyethyl)glycine methyl ester.

-

Cyclization:

-

To a solution of the diester in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base is added portion-wise under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride (NaH) is a commonly used base for this transformation.

-

The reaction mixture is typically stirred at room temperature or heated to reflux to promote the intramolecular condensation.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is carefully quenched with a proton source, often a weak acid like acetic acid.

-

The crude product is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by techniques such as column chromatography on silica gel to afford the desired this compound.

-

Spectral Data

Detailed and verified spectral data for this compound are not extensively reported. However, based on its chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a series of multiplets for the diastereotopic methylene protons of the piperidine ring and the benzylic methylene group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and the ester, aromatic carbons of the benzyl group, the methoxy carbon of the ester, and the aliphatic carbons of the piperidine ring and the benzylic methylene group.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactam (amide) and the ester functional groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.29 g/mol ).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available scientific literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous biologically active compounds.[4][5] Derivatives of N-benzylpiperidine have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs) for the potential treatment of Alzheimer's disease.[4]

The exploration of this particular compound and its analogs could be a promising avenue for identifying novel therapeutic agents. A logical workflow for such an investigation is presented below.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound. The structural motifs present in the molecule suggest that it could be explored for its activity in areas where other N-benzylpiperidine derivatives have shown promise.

References

- 1. This compound|CAS 156779-11-2|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 2. 156779-11-2|1-苄基-6-氧代哌啶-3-甲酸甲酯|Methyl1-Benzyl-6-oxopiperidine-3-carboxylate|-范德生物科技公司 [bio-fount.com]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

In-depth Technical Guide: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

CAS Number: 156779-11-2

This technical guide provides a comprehensive overview of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key heterocyclic compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, analytical data, and a known synthetic route.

Chemical and Physical Properties

While comprehensive experimental data for this specific compound is not widely available in the public domain, the following table summarizes its key identifiers and known analytical data.

| Property | Value | Source |

| CAS Number | 156779-11-2 | Internal Search |

| Molecular Formula | C₁₄H₁₇NO₃ | Internal Search |

| Molecular Weight | 247.29 g/mol | Internal Search |

| Appearance | Yellow oil | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.33 – 7.27 (m, 5H, ArH), 4.69 (d, J = 14.5 Hz, 1H, PhCHₐHₙ), 4.53 (d, J = 14.5 Hz, 1H, PhCHₐHₙ), 3.66 (s, 3H, CO₂CH₃), 3.44 (dd, J = 12.0, 8.5 Hz, 1H), 3.39 (ddd, J = 13.0, 6.0, 1.5 Hz, 1H), 2.83 – 2.76 (m, 1H), 2.61 (ddd, J = 18.0, 6.5, 6.5 Hz, 1H), 2.45 (ddd, J = 18.0, 10.0, 6.5 Hz, 1H), 2.19 – 2.11 (m, 1H), 2.02 – 1.95 (m, 1H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 172.6 (C=O), 169.2 (C=O), 136.7 (ipso-Ph), 128.7 (ArCH), 128.2 (ArCH), 127.6 (ArCH), 52.2 (CO₂CH₃), 50.3 (CH₂), 48.1 (CH₂), 39.1 (CH), 30.7 (CH₂), 24.0 (CH₂) | [1] |

| Thin Layer Chromatography (TLC) Rf | 0.37 (7:3 hexane – EtOAc) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in patent literature as part of a multi-step synthesis. The final step involves the catalytic hydrogenation of a tetrahydropyridine precursor.

Synthesis of this compound from its Tetrahydropyridine Precursor

A documented method for the preparation of this compound involves the reduction of the corresponding tetrahydropyridine derivative.

Experimental Protocol:

To a solution of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (3.5 g, 14.3 mmol), in ethanol (30 mL), was added 10 mol% Palladium on carbon (Pd/C, 151 mg). The reaction vessel was purged with nitrogen, followed by hydrogen. The mixture was then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 1.5 hours. Upon completion of the reaction, the mixture was filtered through a pad of Celite, and the filter cake was washed with ethanol. The combined filtrate was concentrated under reduced pressure to yield this compound.

Note: The synthesis of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, is not detailed in the cited literature. The information provided here pertains to the final conversion step.

Visualizations

Synthesis Workflow

The following diagram illustrates the final step in the synthesis of this compound.

References

Structure Elucidation of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a piperidone derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this paper outlines a plausible synthetic route via Dieckmann condensation and presents an in-depth analysis of the expected spectroscopic data that would be used for its structural confirmation.

Introduction

Piperidone derivatives are important scaffolds in the development of novel therapeutic agents. The title compound, this compound, possesses a unique substitution pattern that makes it a valuable synthon for further chemical exploration. Its structure combines a lactam moiety, a benzyl-protected amine, and a β-keto ester functionality, offering multiple sites for chemical modification. This guide details the proposed synthesis and the analytical methods required for its unambiguous structure elucidation.

Proposed Synthetic Pathway

The most logical and established method for the synthesis of the target cyclic β-keto ester is the intramolecular Dieckmann condensation of an appropriate acyclic diester. The proposed synthetic route involves two main stages: the synthesis of the precursor diester, N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester, followed by its base-catalyzed intramolecular cyclization.

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

Materials:

-

Benzylamine

-

Methyl acrylate

-

Methanol (anhydrous)

-

Triethylamine (optional, as a scavenger for any protons generated)

Procedure:

-

To a solution of benzylamine (1 equivalent) in anhydrous methanol, add methyl acrylate (2.2 equivalents) dropwise at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude diester, which can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

Materials:

-

N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

-

Sodium methoxide (or other suitable base like sodium hydride)

-

Toluene or Tetrahydrofuran (anhydrous)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene at reflux, add a solution of the diester precursor (1 equivalent) in anhydrous toluene dropwise over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous solution of hydrochloric acid to neutralize the base.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for the title compound. This data is crucial for confirming the successful synthesis and for the complete elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.60 | s | 2H | Benzyl CH₂ |

| ~3.70 | s | 3H | Methyl ester OCH₃ |

| ~3.50 | t | 1H | C3-H |

| ~3.30-3.40 | m | 2H | C5-H₂ |

| ~2.40-2.60 | m | 2H | C2-H₂ |

| ~2.20-2.30 | m | 2H | C4-H₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C6 (keto C=O) |

| ~170 | Ester C=O |

| ~137 | Aromatic quaternary C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~58 | C3 |

| ~52 | OCH₃ |

| ~51 | Benzyl CH₂ |

| ~49 | C5 |

| ~30 | C2 |

| ~25 | C4 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | Ester C=O stretch |

| ~1650 | Strong | Lactam (keto) C=O stretch |

| ~1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

| ~700-750 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 247 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Visualizing the Process and Rationale

Workflow for Structure Elucidation

The following diagram illustrates the logical flow from the initial synthetic steps to the final confirmation of the chemical structure.

Figure 2: Workflow for the synthesis and structure elucidation.

Dieckmann Condensation Mechanism

The key step in the synthesis is the Dieckmann condensation, an intramolecular Claisen condensation that forms the piperidone ring. The mechanism is outlined below.

Figure 3: Simplified mechanism of the Dieckmann condensation.

Conclusion

Spectroscopic Analysis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from its constitutional isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and a generalized workflow for the spectroscopic analysis of novel organic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals. A thorough understanding of the spectroscopic properties of this molecule is crucial for its synthesis, characterization, and quality control. This guide aims to provide a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data

Predicted Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic features of the title compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~4.60 | s | 2H | -N-CH ₂-Ph |

| ~3.70 | s | 3H | -O-CH ₃ |

| ~3.50 | t | 1H | -CH (COOCH₃)- |

| ~2.80 | t | 2H | -N-CH ₂-CH₂- |

| ~2.50 | t | 2H | -C(=O)-CH ₂-CH₂- |

| ~2.20 | m | 2H | -CH₂-CH ₂-CH- |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172.0 | C=O | Ester Carbonyl |

| ~170.0 | C=O | Amide Carbonyl |

| ~137.0 | C | Ar-C (quaternary) |

| ~129.0 | CH | Ar-C H |

| ~128.0 | CH | Ar-C H |

| ~127.0 | CH | Ar-C H |

| ~52.0 | CH₃ | -O-C H₃ |

| ~50.0 | CH₂ | -N-C H₂-Ph |

| ~48.0 | CH | -C H(COOCH₃)- |

| ~45.0 | CH₂ | -N-C H₂-CH₂- |

| ~30.0 | CH₂ | -C(=O)-C H₂-CH₂- |

| ~25.0 | CH₂ | -CH₂-C H₂-CH- |

Table 3: Predicted IR Data (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3050 | Medium | C-H | Aromatic Stretch |

| ~2950, 2850 | Medium | C-H | Aliphatic Stretch |

| ~1735 | Strong | C=O | Ester Carbonyl Stretch |

| ~1650 | Strong | C=O | Amide Carbonyl Stretch |

| ~1600, 1490, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~1200 | Strong | C-O | Ester C-O Stretch |

| ~740, 700 | Strong | C-H | Aromatic Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 261 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₂Ph]⁺ |

| 154 | [M - COOCH₃ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Comparative Spectroscopic Data of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

The following data is provided for comparative purposes. Note the presence of a ketone at the 4-position instead of an amide at the 6-position, which significantly influences the spectroscopic features.

Table 5: Reported ¹H and ¹³C NMR Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Note: Specific chemical shifts and multiplicities for this compound are available from commercial suppliers such as Sigma-Aldrich, however, are not detailed in the readily available search results. The presence of the hydrochloride salt will also affect the chemical shifts.

Table 6: Physical and Chemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₃ |

| Molecular Weight | 283.75 g/mol |

Table 7: Predicted Mass Spectrometry Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate [2]

| Adduct | m/z |

| [M+H]⁺ | 248.12813 |

| [M+Na]⁺ | 270.11007 |

| [M-H]⁻ | 246.11357 |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative results, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended.

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the chemical shifts and coupling constants.

3.1.3. Data Acquisition (¹³C NMR)

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.[4]

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film) [5]

-

Dissolve a small amount (a few mg) of the solid sample in a volatile solvent (e.g., dichloromethane or acetone) in a vial.[5]

-

Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

3.2.2. Data Acquisition

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and capillary voltage.

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predicted spectra, in conjunction with the provided experimental protocols and the comparative data from a structural isomer, offer a valuable resource for researchers. The systematic application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous characterization of this and other novel chemical entities in the field of drug discovery and development.

References

"physical and chemical properties of piperidone derivatives"

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidone and its derivatives are heterocyclic organic compounds that serve as fundamental building blocks in medicinal chemistry and pharmaceutical development.[1] The piperidone scaffold, a six-membered ring containing a nitrogen atom and a ketone group, is a key structural motif found in a vast number of biologically active molecules and natural alkaloids.[2][3] These compounds are precursors to the piperidine ring, a ubiquitous moiety in many drug candidates.[1] The versatility of the piperidone core, particularly the reactivity of its carbonyl group, allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][4] A thorough understanding of the physical and chemical properties of piperidone derivatives is therefore essential for the rational design, synthesis, and development of new therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of piperidone derivatives, detailed experimental protocols for their characterization, and insights into their biological mechanisms of action.

Physical Properties of Piperidone Derivatives

The physical properties of piperidone derivatives, such as melting point, boiling point, solubility, and pKa, are critical parameters that influence their behavior in biological systems, as well as their formulation and handling.[5][6] These properties are largely determined by the nature and position of substituents on the piperidone ring.

Quantitative Data

The following table summarizes the key physical properties of the parent piperidone structures and selected derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| 2-Piperidone | C₅H₉NO | 99.13 | 38-40[7] | 256[7] | Soluble in chloroform, methanol[7] | - |

| 4-Piperidone | C₅H₉NO | 99.13 | - | ~150-152 (reduced pressure)[8] | Soluble in water and organic solvents[8] | - |

| Piperidine (parent amine) | C₅H₁₁N | 85.15 | -7 to -9[9] | 106[9][10] | Miscible with water, alcohol, ether, chloroform[11][12] | 11.22 (conjugate acid)[10] |

| (Z)-5-(furan-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | C₁₃H₁₄N₂O₂S | 278.33 | 170-172[13] | - | - | - |

| (Z)-5-(thiophen-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | C₁₃H₁₄N₂OS₂ | 294.40 | 174-175[13] | - | - | - |

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental to compound identification and purity assessment.[6]

1.2.1. Melting Point Determination The melting point is a crucial indicator of a solid compound's purity.[5]

-

Protocol:

-

A small, dry sample of the piperidone derivative is finely powdered.

-

The powder is packed into a capillary tube to a height of approximately 5 mm.[5]

-

The capillary tube is placed in a melting point apparatus.[5]

-

The sample is heated gradually, and the temperature is monitored closely.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5] A narrow melting range typically indicates a high degree of purity.

-

1.2.2. Boiling Point Determination The boiling point is the characteristic temperature at which a liquid turns into a gas at a given pressure.[14]

-

Protocol (Simple Distillation):

-

Approximately 10 mL of the liquid piperidone derivative is placed in a round-bottom flask.[14]

-

A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[14]

-

The flask is heated gently.

-

The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses into the collection vessel. This stable temperature is the boiling point.[14]

-

1.2.3. Solubility Testing Solubility provides insights into the polarity of a molecule and its likely behavior in different solvent environments.[15] The basic nitrogen in the piperidine ring generally makes these compounds more water-soluble in acidic conditions.[16]

-

Protocol:

-

Place approximately 20-30 mg of the piperidone derivative into a small test tube.[15]

-

Add about 1 mL of a chosen solvent (e.g., water, ethanol, hexane, 5% aq. HCl, 5% aq. NaOH) to the test tube.[15]

-

Agitate the mixture and observe whether the solid dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[15]

-

Caption: Workflow for determining key physical properties of piperidone derivatives.

Chemical Properties and Structural Characterization

The chemical properties of piperidone derivatives are dictated by the functional groups present: the cyclic secondary or tertiary amine and the ketone. This allows for a wide range of chemical transformations and requires a suite of analytical techniques for complete characterization.

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized piperidone derivatives.[17][18]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19]

-

¹H NMR: The proton NMR spectrum gives information on the chemical environment and connectivity of hydrogen atoms. Protons adjacent to the nitrogen and carbonyl groups in the piperidone ring will show characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the piperidone ring typically appears as a distinct downfield signal (around 200-210 ppm).

-

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the piperidone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19]

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HMQC) on a high-field NMR spectrometer.[2]

-

Data Analysis: Integrate signals, determine multiplicities (singlet, doublet, etc.), and assign chemical shifts to specific atoms in the molecule.

-

2.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.[19]

-

Characteristic Absorptions:

-

C=O (Ketone): A strong, sharp absorption band typically appears in the range of 1700-1725 cm⁻¹.

-

N-H (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹ for N-unsubstituted piperidones.

-

C-N Stretch: Appears in the fingerprint region, typically between 1000-1250 cm⁻¹.

-

-

Experimental Protocol (KBr Pellet Method):

2.1.3. Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.

-

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Analyze the resulting mass-to-charge (m/z) ratio to determine the molecular weight of the parent ion and identify characteristic fragment ions.

-

Chromatographic Techniques

Chromatography is essential for the separation, purification, and purity assessment of piperidone derivatives.

-

High-Performance Liquid Chromatography (HPLC): Due to the polarity of many piperidone derivatives, reversed-phase HPLC is a common analytical method.[20] Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating polar isomers.[21]

-

Gas Chromatography (GC): GC can be used for more volatile and thermally stable piperidone derivatives.[20]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[22][23] This technique is crucial for unambiguously determining stereochemistry and conformation, which is vital for understanding structure-activity relationships.[22]

-

Experimental Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm) by slow evaporation of a solvent, vapor diffusion, or slow cooling.[22] Common solvents include ethanol, methanol, and ethyl acetate.[22]

-

Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[22]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[22]

-

Caption: Workflow for the purification and structural confirmation of piperidone derivatives.

Biological Activity and Signaling Pathways

Piperidone derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[24] Many of their therapeutic effects, particularly in cancer, are achieved through interaction with specific cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of piperidone derivatives against various cancer cell lines, including colon, breast, and skin cancer.[24] One of the identified mechanisms of action is the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[24]

-

Topoisomerase II-α Inhibition Pathway:

-

Topoisomerase II-α normally resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.

-

Certain piperidone derivatives can bind to the enzyme-DNA complex, stabilizing the double-strand break.

-

This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.

-

The accumulation of irreparable DNA damage triggers the apoptotic (programmed cell death) cascade, ultimately leading to the death of the cancer cell.

-

Caption: Inhibition of Topoisomerase II-α by piperidone derivatives leads to apoptosis.

Conclusion

Piperidone derivatives represent a versatile and highly valuable class of compounds in modern medicinal chemistry. Their physical properties dictate their formulation and bioavailability, while their rich chemical reactivity allows for the creation of diverse molecular libraries. The continued exploration of these compounds, guided by robust analytical and structural characterization, is crucial for unlocking their full therapeutic potential. The ability of these derivatives to interact with key biological pathways, such as DNA replication machinery in cancer cells, underscores their importance as promising leads in the development of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. biosynce.com [biosynce.com]

- 5. docsity.com [docsity.com]

- 6. scribd.com [scribd.com]

- 7. 675-20-7 CAS MSDS (2-Piperidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webqc.org [webqc.org]

- 11. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. amherst.edu [amherst.edu]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

The Multifaceted Biological Activities of N-Benzyl Piperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its unique combination of a basic piperidine ring and a lipophilic benzyl group facilitates critical interactions with a diverse range of biological targets.[1] This technical guide provides a comprehensive overview of the significant biological activities of N-benzyl piperidine compounds, with a focus on their anticancer, antimicrobial, and neurological properties. This document details the experimental protocols for key biological assays, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms.

Anticancer Activity

N-benzyl piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3] A notable mechanism of action for some of these compounds is the inhibition of Ubiquitin-Specific Protease 7 (USP7).[4][5]

Signaling Pathway: USP7 Inhibition

USP7 is a deubiquitinase that plays a crucial role in regulating the stability of several oncoproteins, including MDM2 and DNMT1.[4] MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, N-benzyl piperidine compounds can prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate its target genes, which results in cell cycle arrest and apoptosis.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-benzyl piperidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| L55 | LNCaP (Prostate) | Cellular Assay | IC50 | 29.6 nM | [4] |

| L55 | RS4;11 (Leukemia) | Cellular Assay | IC50 | 41.6 nM | [4] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | MTT Assay | IC50 | 32.43 µM | [3] |

| Derivative 22 | U251 (Glioma) | Sulforhodamine B | GI50 | 58.2 µg/mL | |

| Derivative 16 | NCI/ADR-RES (Ovarian) | Sulforhodamine B | GI50 | 17.5 µg/mL | |

| Derivative 22 | NCI-H460 (Lung) | Sulforhodamine B | GI50 | 26.3 µg/mL | |

| Derivative 16 | MCF7 (Breast) | Sulforhodamine B | GI50 | 26.2 µg/mL | |

| Derivative 16 | HT29 (Colon) | Sulforhodamine B | GI50 | 4.1 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidine compounds and incubate for an additional 48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

N-benzyl piperidine derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[7][8][9]

Mechanism of Action: Membrane Disruption

While the exact mechanisms can vary, a prominent proposed mode of action for the antimicrobial activity of some piperidine-based compounds is the disruption of the microbial cell membrane.[10][11] The cationic nature of the piperidine nitrogen can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[10][12]

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of various N-benzyl piperidine compounds against different microbial strains.

| Compound ID | Microbial Strain | Assay | Activity Metric | Value | Reference |

| Benzyl guanidine 9m | S. aureus | Broth Microdilution | MIC | 0.5 µg/mL | [13] |

| Benzyl guanidine 9m | E. coli | Broth Microdilution | MIC | 1 µg/mL | [13] |

| Aminoguanidine 10d | S. aureus | Broth Microdilution | MIC | 1 µg/mL | [13] |

| Aminoguanidine 10d | E. coli | Broth Microdilution | MIC | 16 µg/mL | [13] |

| Compound 5 with benzyl radical | Mycobacterium B5 | Agar Diffusion | Zone of Inhibition | High Activity | [8] |

| Compound 5 with benzyl radical | S. aureus 9 | Agar Diffusion | Zone of Inhibition | High Activity | [8] |

| Compound 5 with benzyl radical | C. albicans | Agar Diffusion | Zone of Inhibition | High Activity | [8] |

| Thiadiazolidinone 13 | A. niger | Agar Diffusion | Zone of Inhibition | Potent Activity | [14] |

| Thiadiazolidinone 13 | E. coli | Agar Diffusion | Zone of Inhibition | Potent Activity | [14] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the N-benzyl piperidine compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Neurological Activity: Acetylcholinesterase Inhibition

A significant area of research for N-benzyl piperidine compounds is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Many of these compounds act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15][16]

Mechanism of Action: Dual Binding Site Inhibition

N-benzyl piperidine-based AChE inhibitors often exhibit a dual binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[17][18] The N-benzyl group can form π-π stacking interactions with aromatic residues in the CAS, such as Trp86, while other parts of the molecule can interact with residues in the PAS, like Trp286 and Tyr341.[17] This dual-site interaction effectively blocks the active site gorge, preventing the substrate, acetylcholine, from binding and being hydrolyzed.

Quantitative Acetylcholinesterase Inhibitory Activity Data

The following table summarizes the in vitro AChE inhibitory activity of several N-benzyl piperidine derivatives.

| Compound ID | Enzyme | Assay | Activity Metric | Value | Reference |

| Donepezil (Reference) | AChE | Ellman's Method | IC50 | 5.7 nM | [16] |

| Compound 13e (E2020) | AChE | Ellman's Method | IC50 | 5.7 nM | [16] |

| Compound d10 | AChE | Ellman's Method | IC50 | 3.22 µM | [15] |

| Compound d5 | AChE | Ellman's Method | IC50 | 6.89 µM | [15] |

| Compound 20 | AChE | Ellman's Method | IC50 | 5.94 µM | [19] |

| Compound 28 | AChE | Ellman's Method | IC50 | 0.41 µM | [19] |

| Compound 4a | AChE | Ellman's Method | IC50 | 2.08 µM | [20] |

| Compound 4a | BuChE | Ellman's Method | IC50 | 7.41 µM | [20] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure cholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reaction Mixture: In a 96-well plate, add the buffer, AChE enzyme solution, and the N-benzyl piperidine inhibitor at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATCI and DTNB to the wells to start the reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The N-benzyl piperidine scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neurological effects, highlight the versatility of this chemical moiety. The ability to readily modify the structure of N-benzyl piperidine compounds allows for the fine-tuning of their activity, selectivity, and pharmacokinetic properties. Further research into the mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective drugs for a wide range of diseases. This technical guide serves as a foundational resource for researchers and professionals in the field, providing key data and methodologies to support ongoing and future investigations into the promising therapeutic potential of N-benzyl piperidine derivatives.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nwmedj.org [nwmedj.org]

- 4. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. researchgate.net [researchgate.net]

- 10. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

- 14. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Review of Synthetic Strategies and Characterization of a Sparsely Documented Piperidine Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the chemical entity Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. An extensive review of scientific literature and chemical databases reveals a significant scarcity of published data for this specific compound. While its regioisomer, methyl 1-benzyl-4-oxopiperidine-3-carboxylate, is well-documented, the 6-oxo derivative remains largely unexplored. This document provides a proposed synthetic pathway based on established chemical principles, primarily the Dieckmann condensation, and collates available data on closely related structural analogs. The aim is to provide a foundational resource for researchers interested in the synthesis and potential applications of this and similar piperidine scaffolds.

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. The compound of interest, this compound, features a lactam (a cyclic amide) within the piperidine ring, a β-keto ester functional group, and an N-benzyl protecting group. This combination of features suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

However, a thorough literature search indicates that this specific molecule is not well-characterized. In contrast, the synthesis and reactions of its 4-oxo isomer are described, often involving a Dieckmann condensation of N,N-bis(β-methyl propionate)benzylamine[1]. This guide will therefore focus on a plausible synthetic route to the title compound, drawing parallels from established syntheses of its analogs.

Proposed Synthetic Pathway

The most probable synthetic route to this compound is via an intramolecular Dieckmann condensation. This reaction is a classic method for forming cyclic β-keto esters from diesters using a strong base[2][3][4]. The proposed precursor is the acyclic diester, dimethyl N-benzyl-N-(2-carboxyethyl)aspartate.

The logical workflow for this synthesis is outlined below:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard procedures for the reactions involved. They have not been experimentally validated for this specific synthesis and should be adapted and optimized.

Synthesis of Dimethyl N-benzyl-N-(2-methoxycarbonylethyl)aspartate (Acyclic Precursor)

-

Michael Addition: To a solution of benzylamine (1.0 eq) in toluene, add dimethyl itaconate (1.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude dimethyl N-benzyl-aspartate.

-

N-Alkylation: Dissolve the crude product from the previous step in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl acrylate (1.2 eq). Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting crude diester should be purified by column chromatography.

Synthesis of this compound (Dieckmann Condensation)

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry toluene.

-

Add sodium methoxide (NaOMe, 1.5 eq) to the toluene and heat the suspension to reflux.

-

Slowly add a solution of the purified acyclic diester precursor (1.0 eq) in dry toluene to the refluxing mixture over 1-2 hours.

-

Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by TLC[2][3].

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench by adding dilute hydrochloric acid or acetic acid until the pH is neutral to slightly acidic.

-

Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the target compound, this compound.

Quantitative Data of Structural Analogs

Direct quantitative data for the title compound is absent from the literature. However, data for closely related compounds provide a reference point for expected properties.

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference(s) |

| 1-Benzyl-6-oxopiperidine-3-carboxylic acid | C₁₃H₁₅NO₃ | 233.26 | Solid (Predicted) | [5] |

| Methyl 6-oxopiperidine-3-carboxylate | C₇H₁₁NO₃ | 157.17 | Not specified | [6] |

| (S)-Methyl 6-oxopiperidine-3-carboxylate | C₇H₁₁NO₃ | 157.17 | Not specified | [7] |

Table 2: Predicted Mass Spectrometry Data for Analogous Compounds

| Compound Name | Adduct | m/z (Predicted) |

| 1-Benzyl-6-oxopiperidine-3-carboxylic acid | [M+H]⁺ | 234.11248 |

| [M+Na]⁺ | 256.09442 | |

| [M-H]⁻ | 232.09792 |

Data sourced from PubChem predictions[5].

Potential Reactions and Biological Activity

Chemical Reactivity

The structure of this compound suggests several potential avenues for further chemical modification:

-

Decarboxylation: The β-keto ester moiety can undergo hydrolysis and subsequent decarboxylation upon heating to yield 1-benzylpiperidin-2-one.

-

N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a hydrogen donor like ammonium formate) to yield the secondary amine, methyl 6-oxopiperidine-3-carboxylate[8][9]. This exposes the nitrogen for further functionalization.

-

Reduction: The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

-

Enolate Chemistry: The α-proton between the two carbonyl groups is acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and acylation reactions.

The logical relationship for a key deprotection reaction is shown below.

Caption: N-Debenzylation via catalytic hydrogenation.

Biological Activity

There are no published studies on the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule can be described. Research on other piperidine-3-carboxamide derivatives has shown inhibitory activity against targets like cathepsin K, suggesting potential applications in areas such as osteoporosis research[10]. However, any biological activity of the title compound is purely speculative at this point and would require empirical investigation.

Conclusion

This compound represents a gap in the existing chemical literature. While its synthesis appears feasible through established methods such as the Dieckmann condensation, no published reports of its preparation, characterization, or application currently exist. The hypothetical synthetic protocols and collated data on its closest analogs provided in this guide are intended to serve as a starting point for researchers wishing to explore this and other novel piperidine structures. Further research is required to synthesize this compound, confirm its structure, and investigate its chemical and biological properties.

References

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 1-benzyl-6-oxopiperidine-3-carboxylic acid (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. chemuniverse.com [chemuniverse.com]

- 7. achmem.com [achmem.com]

- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in the realm of medicinal chemistry. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and profound impact on human health.[1][2] This technical guide delves into the rich history of substituted piperidines, from their initial discovery to their evolution as indispensable building blocks in modern drug development. We will explore key synthetic milestones, detail experimental protocols for the preparation of landmark compounds, present quantitative structure-activity relationship data, and visualize the intricate signaling pathways through which these molecules exert their therapeutic effects.

A Historical Perspective: From Natural Alkaloids to Synthetic Pharmaceuticals

The journey of substituted piperidines began with the isolation of naturally occurring alkaloids. Piperine, the compound responsible for the pungency of black pepper, was first reported in 1850 by the Scottish chemist Thomas Anderson, who, along with Auguste Cahours in 1852, also described the parent piperidine molecule obtained by treating piperine with nitric acid.[3] Another notorious early example is coniine, the toxic principle of poison hemlock, which holds the distinction of being the first alkaloid to be synthesized in the laboratory by Albert Ladenburg in 1886, a landmark achievement in organic chemistry.[4][5]

The 20th century witnessed the transition of piperidine chemistry from the realm of natural product elucidation to the systematic design and synthesis of therapeutic agents. The development of catalytic hydrogenation of pyridines provided a scalable route to the piperidine core, paving the way for the exploration of a vast chemical space.[6] This led to the discovery of numerous blockbuster drugs containing the piperidine scaffold, including the antipsychotic haloperidol, the opioid analgesic fentanyl, and the psychostimulant methylphenidate. Today, piperidine and its derivatives are found in over 70 commercialized drugs, highlighting their continued importance in the pharmaceutical industry.[7]

Key Synthetic Methodologies

The construction of the substituted piperidine ring has been a subject of intense research, leading to the development of a diverse array of synthetic strategies.

Hydrogenation of Pyridines

One of the most common and industrially significant methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors. This method offers a direct and often high-yielding route to the saturated heterocycle.

Experimental Protocol: Synthesis of (±)-Coniine (Ladenburg, 1886)

This historical synthesis, while not the most modern, is of significant academic importance as the first total synthesis of an alkaloid.

-

Preparation of 2-Methylpyridine: N-methylpyridine iodide is heated to 250 °C to induce rearrangement to 2-methylpyridine.

-

Knoevenagel Condensation: 2-Methylpyridine is reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine. Paraldehyde, a trimer of acetaldehyde, can also be used.

-

Reduction: The 2-propenylpyridine is reduced using metallic sodium in ethanol to afford racemic (±)-coniine.

-

Resolution: The racemic mixture is resolved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid. The less soluble salt of (+)-coniine crystallizes first and is separated, followed by treatment with a base to yield enantiopure (+)-coniine.[8]

Intramolecular Cyclization Reactions

A variety of intramolecular cyclization strategies have been developed to construct the piperidine ring with high levels of stereocontrol. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Experimental Protocol: A Modern Approach to Fentanyl Synthesis

This optimized, three-step synthesis provides high yields of fentanyl.

-

Alkylation of 4-Piperidone: Commercially available 4-piperidone monohydrate hydrochloride (1 equivalent) is alkylated with 2-(bromoethyl)benzene (1 equivalent) in the presence of cesium carbonate (2 equivalents) in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion. The product, N-phenethyl-4-piperidone, is isolated in high yield (typically around 88%).

-

Reductive Amination: The N-phenethyl-4-piperidone (1 equivalent) is reacted with aniline (1.1 equivalents) in the presence of sodium triacetoxyborohydride (1.5 equivalents) and acetic acid (catalytic amount) in a solvent such as dichloroethane. The reaction proceeds at room temperature to yield N-(1-phenethyl-4-piperidyl)aniline in excellent yield (around 91%).

-

Acylation: The resulting 4-anilinopiperidine derivative (1 equivalent) is acylated with propionyl chloride (1.2 equivalents) in the presence of a non-nucleophilic base like diisopropylethylamine (Hunig's base, 2 equivalents) in a solvent like dichloromethane. This final step affords fentanyl in high yield (approximately 95%).[9]

Synthesis of Key Intermediates: The Case of Haloperidol

The synthesis of many complex piperidine-containing drugs relies on the preparation of key substituted piperidine intermediates. For instance, the synthesis of the antipsychotic drug haloperidol involves the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

-

Grignard Reaction: A Grignard reagent is prepared from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether.

-

Addition to Piperidone: The Grignard reagent is then added to a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether at 0 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Debenzylation: The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine is debenzylated via catalytic hydrogenation using palladium on carbon as the catalyst in a solvent like ethanol.

-

Isolation: After filtration of the catalyst and removal of the solvent, the product, 4-(4-chlorophenyl)-4-hydroxypiperidine, is obtained. This intermediate can then be alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield haloperidol.[1][2]

Quantitative Structure-Activity Relationships (QSAR)

The biological activity of substituted piperidines is highly dependent on the nature and position of the substituents on the piperidine ring. Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding these relationships and in the rational design of new drug candidates.

Table 1: Binding Affinities of Fentanyl Analogs at the μ-Opioid Receptor

| Compound | R1 (N-substituent) | R2 (4-substituent) | R3 (Anilide) | IC50 (nM)[10] |

| Fentanyl | Phenethyl | H | Propanilide | 1.23 |

| Carfentanil | Phenethyl | COOCH3 (axial) | Propanilide | 0.19 |

| Lofentanil | Phenethyl | COOCH3 (axial), 3-CH3 | Propanilide | 0.208 |

| Remifentanil | Methoxycarbonylethyl | COOCH3 (axial) | Propanilide | 0.60 |

| Acyclic Analog | Acyclic equivalent of Phenethyl | H | Propanilide | 60.25 |

Table 2: Binding Affinities of Piperidine Derivatives at Dopamine and Serotonin Receptors

| Compound | Target Receptor | Ki (nM) | Reference |

| Haloperidol | Dopamine D2 | - | [11][12] |

| D2AAK4 | Dopamine D2 | - | [13] |

| D2AAK4 | Serotonin 5-HT2A | 714 (IC50) | [13] |

| Compound 18 | Serotonin 5-HT1A | High Affinity | [14] |

| Compound 18 | Serotonin Transporter (SERT) | High Affinity | [14] |

| Compound 12a | Serotonin 5-HT1A | 41.5 | [15] |

| Compound 12a | Serotonin 5-HT2A | 315 | [15] |

| Compound 12a | Serotonin 5-HT7 | 42.5 | [15] |

| Compound 12a | Dopamine D2 | 300 | [15] |

Signaling Pathways and Mechanisms of Action

Substituted piperidines exert their diverse pharmacological effects by interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Visualizing the signaling pathways involved is crucial for understanding their mechanisms of action.

Haloperidol and the Dopamine D2 Receptor Signaling Pathway

Haloperidol is a potent antagonist of the dopamine D2 receptor, a key mechanism in its antipsychotic effects.[11][12] Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

Caption: Haloperidol antagonizes the dopamine D2 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.

Fentanyl and the μ-Opioid Receptor Signaling Pathway

Fentanyl is a potent agonist of the μ-opioid receptor, which is responsible for its powerful analgesic effects.[16] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain perception.

Caption: Fentanyl activates μ-opioid receptors, leading to inhibition of neurotransmitter release and hyperpolarization.

Piperine and the NF-κB and Nrf2 Signaling Pathways

Piperine, the natural alkaloid from black pepper, has demonstrated significant anti-inflammatory and antioxidant properties through its modulation of the NF-κB and Nrf2 signaling pathways. It inhibits the pro-inflammatory NF-κB pathway and activates the antioxidant Nrf2 pathway.[17][18]

Caption: Piperine inhibits the NF-κB pathway and activates the Nrf2 pathway, leading to anti-inflammatory and antioxidant effects.

Conclusion

The journey of substituted piperidines, from their origins in natural products to their current status as indispensable components of the medicinal chemist's toolbox, is a testament to the power of organic synthesis and the relentless pursuit of therapeutic innovation. The structural simplicity and conformational flexibility of the piperidine ring, coupled with the vast possibilities for substitution, have enabled the development of drugs that target a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to remain a central and enduring feature in the discovery of the next generation of life-saving medicines.

References

- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 12. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 16. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 6-Oxopiperidine-3-Carboxylate Esters: A Technical Overview of a Nascent Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 6-oxopiperidine-3-carboxylate ester moiety represents a potentially rich, yet largely uncharted, territory for the development of new therapeutic agents. This technical guide synthesizes the currently available public domain information regarding the pharmacological profile of these compounds and their close structural analogs. While specific data on the esters themselves is scarce, this document provides a comprehensive overview of related piperidine derivatives, offering insights into potential biological targets, mechanisms of action, and synthetic strategies. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds.

State of the Art: Insights from Structurally Related Compounds

Piperidine-3-Carboxamide Derivatives

Recent research has focused on the synthesis and evaluation of piperidine-3-carboxamide derivatives as potential therapeutic agents. One study highlighted a series of these compounds as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-Carboxamide Derivatives

| Compound ID | Structure | Target | IC50 (µM) |

| H-9 | N/A | Cathepsin K | 0.08[1] |

Structure not available in the provided search result.

This finding suggests that the piperidine-3-carboxylic acid scaffold can be functionalized to target specific enzymes, and it is plausible that the corresponding esters could exhibit similar or related activities, potentially as prodrugs.

6-Oxopiperidine-2-Carboxylic Acid and its Derivatives

The constitutional isomer, 6-oxopiperidine-2-carboxylic acid, is a known bacterial metabolite and has been identified in fermentations of Penicillium chrysogenum.[2] While this does not directly inform on the pharmacological profile of the 3-carboxylate isomers in mammals, it establishes the presence of the 6-oxopiperidine core in biological systems. A study on a methyl ester derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, focused on its synthesis and stereochemistry, but did not report pharmacological data.[3]

Piperidine-3-Carboxylic Acid Esters (Nipecotic Acid Esters)

Esters of piperidine-3-carboxylic acid (nipecotic acid) have been investigated for their potential as central nervous system (CNS) active agents. These compounds are structurally related to GABA and have been explored as GABA uptake inhibitors.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the pharmacological evaluation of 6-oxopiperidine-3-carboxylate esters are not available. However, based on the activities of related compounds, a general workflow for their initial characterization can be proposed.

Potential Signaling Pathways and Mechanisms of Action

Given the structural similarity of the 6-oxopiperidine core to various endogenous and synthetic bioactive molecules, several potential signaling pathways and mechanisms of action can be hypothesized for 6-oxopiperidine-3-carboxylate esters.

Enzyme Inhibition

As demonstrated by the Cathepsin K inhibitory activity of related piperidine-3-carboxamides, it is plausible that 6-oxopiperidine-3-carboxylate esters could act as inhibitors of various enzymes. The lactam ring and the ester functionality provide potential interaction points within an enzyme's active site.

Synthesis of 6-Oxopiperidine-3-Carboxylate Esters